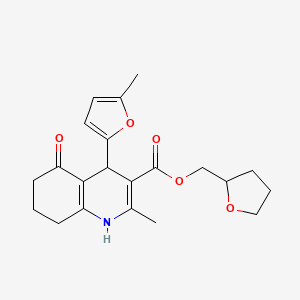
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CPP-115, is a compound that belongs to the family of GABA aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of GABA aminotransferase leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone.
Mécanisme D'action
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone. This mechanism of action is similar to that of the benzodiazepines, which are a class of drugs that are used for the treatment of anxiety and insomnia.
Biochemical and Physiological Effects:
The increase in the concentration of GABA in the brain that is produced by N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and it plays a key role in the regulation of neuronal excitability. The increase in the inhibitory tone of the brain that is produced by N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide leads to a decrease in the activity of neurons, which results in a reduction in the symptoms of epilepsy, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is that it is not very soluble in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are a number of future directions for research on N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new and more effective inhibitors of GABA aminotransferase. Another area of research is the investigation of the potential therapeutic applications of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the biochemical and physiological effects of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, including its effects on GABA signaling and neuronal excitability.
Méthodes De Synthèse
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide can be synthesized by reacting cyclopentylmagnesium bromide with 4-phenyl-2-oxo-tetrahydro-pyran-4-carboxylic acid methyl ester, followed by the hydrolysis of the resulting ester to obtain N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of drug addiction by reducing drug-seeking behavior.
Propriétés
IUPAC Name |
N-cyclopentyl-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(18-15-8-4-5-9-15)17(10-12-20-13-11-17)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZUTBHHGNKUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5211955.png)
![N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5211965.png)
![2,8-dibenzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5211995.png)
![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)
![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)
